5-Benzyl Benzydamine Hydrochloride is a chemical compound with significant relevance in the field of pharmaceuticals, particularly as a non-steroidal anti-inflammatory drug (NSAID). It is primarily utilized for its analgesic and anti-inflammatory properties, especially in topical formulations for treating conditions affecting the mouth and throat. The compound is derived from benzydamine, which has been extensively studied for its local anesthetic effects.
5-Benzyl Benzydamine Hydrochloride is classified under organic low-molecular-weight compounds and is recognized as an active pharmaceutical ingredient. Its molecular formula is with a molecular weight of 345.87 g/mol . The compound is synthesized from various starting materials through multiple chemical reactions, showcasing its complexity and the importance of precise synthesis methods.
The synthesis of 5-Benzyl Benzydamine Hydrochloride involves several steps, typically requiring high precision in reaction conditions to ensure high yield and purity. One notable method includes the use of 4-bromo-2-nitrobenzoic acid as a starting material, which undergoes a series of ten reactions to produce the final compound .
Key steps in the synthesis process include:
This method emphasizes the importance of optimizing reaction conditions such as temperature, time, and reagent ratios to enhance yield and minimize impurities.
The molecular structure of 5-Benzyl Benzydamine Hydrochloride features a complex arrangement that includes:
The structural representation can be denoted by its SMILES notation: Cl.CN(C)CCCOc1nn(Cc2ccccc2)c3ccccc13
. This notation reflects the intricate connectivity between atoms within the molecule.
The synthesis of 5-Benzyl Benzydamine Hydrochloride involves several key chemical reactions:
These reactions are critical for constructing the desired molecular architecture while ensuring that side reactions are minimized.
The mechanism of action for 5-Benzyl Benzydamine Hydrochloride primarily involves local anesthetic and anti-inflammatory effects. It works by inhibiting cyclooxygenase enzymes at higher concentrations, thereby reducing prostaglandin synthesis which is responsible for pain and inflammation . The compound also stabilizes lysosomal membranes, which contributes to its anti-inflammatory properties.
In clinical applications, benzydamine's localized action minimizes systemic absorption, leading to fewer side effects compared to other NSAIDs .
5-Benzyl Benzydamine Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical products.
5-Benzyl Benzydamine Hydrochloride finds applications primarily in:
Its efficacy in treating pain associated with sore throats or oral mucositis makes it valuable in clinical settings.
5-Benzyl Benzydamine Hydrochloride (CAS 2196183-71-6) is a structurally modified derivative of the non-steroidal anti-inflammatory drug (NSAID) benzydamine hydrochloride. Its IUPAC name, 3-(1,5-dibenzyl-1H-indazol-3-yl)oxy-N,N-dimethylpropan-1-amine hydrochloride, reflects the addition of a benzyl group at the indazole ring's 5-position. Unlike benzydamine—a therapeutically active agent used for oropharyngeal inflammation—this derivative is classified as a process-related impurity arising during benzydamine synthesis. It is pharmacologically inactive and primarily significant in pharmaceutical quality control contexts [3] [6].
The origin of 5-Benzyl Benzydamine Hydrochloride is intrinsically linked to the development of benzydamine itself:
Benzydamine Synthesis (1964): Benzydamine was first synthesized in Italy in 1964 through a reaction sequence starting with N-benzylation of methyl anthranilate, followed by nitrosation, reduction, and cyclization. The final step involved alkylation with 3-chloro-N,N-dimethylpropan-1-amine [1] [8] [9]. During this alkylation stage, over-benzylation at the indazole ring's 5-position emerged as a side reaction, leading to the unintended formation of 5-Benzyl Benzydamine [9].
Identification as an Impurity: As regulatory frameworks for pharmaceutical impurities evolved (e.g., ICH Q3A/B), this side product was systematically characterized. Its detection became critical due to its potential to compromise benzydamine's efficacy and safety. Modern pharmacopeial standards now require its identification and quantification in benzydamine drug substances and products [5] [6].
Structural and Functional Properties
The 5-benzyl modification confers distinct properties:
Analytical Applications
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1